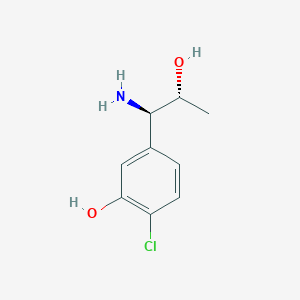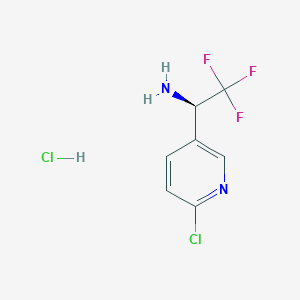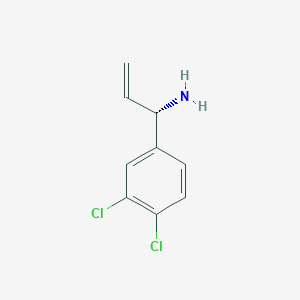
2-((Furan-2-ylmethyl)amino)acetic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The imine intermediate can be reduced to form the amine derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid from oxidation, the amine derivative from reduction, and various substituted furans from electrophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and resins, as well as in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Furan-2-ylmethyl)(methyl)carbamoyl)amino)acetic acid: Similar structure but with a methyl group attached to the nitrogen atom.
Furan-2-carboxylic acid: A simpler compound with a carboxyl group directly attached to the furan ring.
Uniqueness
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride is unique due to its combination of the furan ring and the aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H10ClNO3 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c9-7(10)5-8-4-6-2-1-3-11-6;/h1-3,8H,4-5H2,(H,9,10);1H |
InChI-Schlüssel |
KHSYIXZMRPAIRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)











![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
